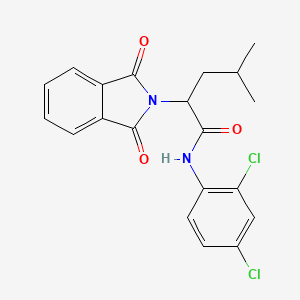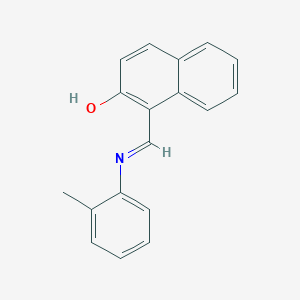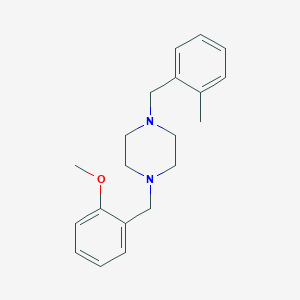![molecular formula C23H18ClN3O2 B10879454 2-[12-(4-chlorophenyl)-11-imino-11H-benzo[5,6]chromeno[2,3-d]pyrimidin-10(12H)-yl]ethanol](/img/structure/B10879454.png)
2-[12-(4-chlorophenyl)-11-imino-11H-benzo[5,6]chromeno[2,3-d]pyrimidin-10(12H)-yl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[12-(4-CHLOROPHENYL)-11-IMINO-11H-BENZO[5,6]CHROMENO[2,3-D]PYRIMIDIN-10(12H)-YL]-1-ETHANOL is a complex organic compound that belongs to the class of chromeno-pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a chromene moiety fused with a pyrimidine ring, along with a chlorophenyl group and an imino group, making it a highly functionalized molecule.
Preparation Methods
The synthesis of 2-[12-(4-CHLOROPHENYL)-11-IMINO-11H-BENZO[5,6]CHROMENO[2,3-D]PYRIMIDIN-10(12H)-YL]-1-ETHANOL typically involves multi-component reactions (MCRs), which are efficient and versatile methods for constructing complex molecules. One common synthetic route includes the reaction of 2-amino-4H-1-chromene-3-carbonitrile with phenyl isothiocyanate under microwave dielectric heating . Another method involves the reaction of 3-amino-1-aryl-1H-benzo[f]chromene-2-carbonitriles with aliphatic carboxylic acids in the presence of phosphorus oxychloride (POCl3), leading to the formation of the desired chromeno-pyrimidine analogs .
Chemical Reactions Analysis
2-[12-(4-CHLOROPHENYL)-11-IMINO-11H-BENZO[5,6]CHROMENO[2,3-D]PYRIMIDIN-10(12H)-YL]-1-ETHANOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amino group.
Scientific Research Applications
2-[12-(4-CHLOROPHENYL)-11-IMINO-11H-BENZO[5,6]CHROMENO[2,3-D]PYRIMIDIN-10(12H)-YL]-1-ETHANOL has shown potential in various scientific research applications:
Medicinal Chemistry: The compound exhibits anticancer activities and has been evaluated against several cancer cell lines, including MCF-7, HCT-116, HepG-2, and A549. Its structure-activity relationship (SAR) studies have revealed significant cytotoxic effects, making it a promising candidate for anticancer drug development.
Industrial Applications: Due to its complex structure and functional groups, the compound can be used as a building block for synthesizing other biologically active molecules and materials.
Mechanism of Action
The mechanism of action of 2-[12-(4-CHLOROPHENYL)-11-IMINO-11H-BENZO[5,6]CHROMENO[2,3-D]PYRIMIDIN-10(12H)-YL]-1-ETHANOL involves its interaction with specific molecular targets, such as enzymes and receptors. Molecular docking studies have shown that the compound can bind to the active sites of enzymes, inhibiting their activity and leading to cytotoxic effects in cancer cells . The presence of the imino and chlorophenyl groups enhances its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar compounds to 2-[12-(4-CHLOROPHENYL)-11-IMINO-11H-BENZO[5,6]CHROMENO[2,3-D]PYRIMIDIN-10(12H)-YL]-1-ETHANOL include other chromeno-pyrimidine derivatives, such as:
4H-Chromene Derivatives: These compounds share the chromene moiety but differ in their substituents and biological activities.
Pyranopyrimidine Derivatives: Structurally similar to chromeno-pyrimidines, these compounds have a pyran ring fused with a pyrimidine ring and exhibit diverse biological activities
Properties
Molecular Formula |
C23H18ClN3O2 |
|---|---|
Molecular Weight |
403.9 g/mol |
IUPAC Name |
2-[18-(4-chlorophenyl)-16-imino-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),13-heptaen-15-yl]ethanol |
InChI |
InChI=1S/C23H18ClN3O2/c24-16-8-5-15(6-9-16)19-20-17-4-2-1-3-14(17)7-10-18(20)29-23-21(19)22(25)27(11-12-28)13-26-23/h1-10,13,19,25,28H,11-12H2 |
InChI Key |
NOBPJZIBTAJYBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(C4=C(O3)N=CN(C4=N)CCO)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-chloro-3-{3-[(4-ethylpiperazin-1-yl)carbonyl]piperidin-1-yl}-4-phenylquinolin-2(1H)-one](/img/structure/B10879388.png)


![1-[4-(Benzyloxy)-3-methoxybenzyl]-4-(ethylsulfonyl)piperazine](/img/structure/B10879400.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(4-methoxybenzyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10879404.png)
![9-ethyl-3-{[4-(propylsulfonyl)piperazin-1-yl]methyl}-9H-carbazole](/img/structure/B10879416.png)
![N-(3-chloro-4-fluorophenyl)-2-[4-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl]acetamide](/img/structure/B10879423.png)

![(4Z)-2-(4-fluorophenyl)-4-[1-(morpholin-4-ylamino)ethylidene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10879432.png)
![N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]naphthalene-1-carboxamide](/img/structure/B10879435.png)
![3-{[4-(3-chlorobenzyl)piperazin-1-yl]methyl}-1H-indole](/img/structure/B10879438.png)
![4-({(1Z)-1-[1-(4-methoxyphenyl)-5-oxo-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzenesulfonamide](/img/structure/B10879446.png)
![3-[({[5-(3,5-Dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B10879459.png)
